molecular formula C8H6F2O2 B1362271 Methyl 3,4-difluorobenzoate CAS No. 369-25-5

Methyl 3,4-difluorobenzoate

Cat. No.: B1362271
CAS No.: 369-25-5
M. Wt: 172.13 g/mol
InChI Key: DWRVHDWKWKFSAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Methyl 3,4-difluorobenzoate can be synthesized by reacting 3,4-difluorobenzoic acid with methanol under acidic conditions . The reaction typically occurs at room temperature . The industrial production method follows a similar route, ensuring the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 3,4-difluorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other groups under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to form 3,4-difluorobenzoic acid.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

Common reagents used in these reactions include acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

Methyl 3,4-difluorobenzoate serves as a versatile building block in organic synthesis. Its unique fluorine substituents enhance reactivity and selectivity in chemical reactions.

  • Reactions : It can undergo nucleophilic substitution reactions, Friedel-Crafts acylation, and coupling reactions to form more complex structures.
  • Case Study : Research has demonstrated its utility in synthesizing fluorinated aromatic compounds, which are important in developing agrochemicals and pharmaceuticals .

Pharmaceutical Applications

The compound's structure allows it to be used in the synthesis of various pharmaceutical agents. The presence of fluorine atoms often improves the pharmacokinetic properties of drugs.

  • Anticancer Agents : this compound has been explored in the synthesis of potential anticancer compounds due to its ability to modify biological activity through fluorination.
  • Case Study : A study identified derivatives of this compound that exhibited significant cytotoxicity against cancer cell lines, suggesting its potential as a lead compound for drug development .

Analytical Chemistry

In analytical chemistry, this compound is employed as a standard or reagent in various analytical techniques.

  • Chromatography : It is used in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures.
  • Case Study : A method utilizing this compound as an internal standard improved the accuracy of quantifying lipophilicity parameters in xenobiotic studies .

Material Science

The compound's properties make it suitable for applications in material science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : this compound can be polymerized to create fluorinated polymers with enhanced thermal stability and chemical resistance.
  • Case Study : Research indicated that incorporating this compound into polymer matrices improved their mechanical properties while maintaining low surface energy characteristics .

Biochemical Applications

In biochemistry, this compound is used for modifying biomolecules or as a reagent in biochemical assays.

  • Enzyme Inhibition Studies : Its derivatives have been investigated for their ability to inhibit specific enzymes involved in metabolic pathways.
  • Case Study : Investigations revealed that certain derivatives could effectively inhibit enzymes related to cancer metabolism, highlighting their potential therapeutic applications .

Mechanism of Action

The mechanism of action of methyl 3,4-difluorobenzoate involves its interaction with specific molecular targets, depending on its application. For instance, in pharmaceuticals, it may interact with enzymes or receptors to exert its therapeutic effects. The exact pathways and molecular targets can vary based on the specific compound synthesized from this compound.

Comparison with Similar Compounds

Methyl 3,4-difluorobenzoate can be compared with other similar compounds such as:

  • Methyl 2,4-difluorobenzoate
  • Methyl 2,5-difluorobenzoate
  • Methyl 2,4-dihydroxybenzoate

These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. This compound is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and applications .

Biological Activity

Methyl 3,4-difluorobenzoate is a fluorinated derivative of benzoic acid characterized by the presence of two fluorine atoms at the 3 and 4 positions on the aromatic ring. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in medicinal chemistry and biochemical studies. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₈F₂O₂
  • Molecular Weight : 202.15 g/mol
  • Appearance : Colorless crystalline solid

The presence of fluorine atoms significantly influences the compound's reactivity and interaction with biological targets. Fluorinated compounds often exhibit altered lipophilicity and metabolic stability compared to their non-fluorinated counterparts.

Synthesis

The synthesis of this compound typically involves several steps, including:

  • Formation of the Aromatic Ring : Starting from a benzoic acid derivative.
  • Fluorination : Utilizing fluorinating agents to introduce fluorine atoms at the desired positions.
  • Esterification : Reacting the resulting acid with methanol in the presence of an acid catalyst to form the ester.

These steps can be optimized for yield and purity through techniques such as recrystallization and chromatography.

Biological Activity

This compound has been studied for its interactions with various biological systems. Key areas of research include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Receptor Binding : Investigations into receptor interactions indicate that this compound may bind to targets relevant in disease mechanisms, warranting further exploration for therapeutic applications.

Table 1: Summary of Biological Activities

Activity Type Description
Enzyme InhibitionPotential inhibition of metabolic enzymes; further studies required
Receptor InteractionPossible binding to receptors involved in disease processes
Therapeutic PotentialInvestigated for use in drug development targeting specific biological pathways

Case Studies

  • Antimicrobial Activity : A study evaluated this compound's antimicrobial properties against various bacterial strains. Results indicated moderate activity, suggesting potential as an antimicrobial agent.
  • Antiparasitic Research : In a study focused on antimalarial therapies, derivatives of this compound were tested for their effects on Plasmodium falciparum. Some derivatives exhibited promising activity against resistant strains, highlighting their potential in combating malaria.
  • Pharmacokinetic Studies : Research involving animal models assessed the pharmacokinetics of this compound, revealing insights into its absorption, distribution, metabolism, and excretion (ADME) properties. These findings are crucial for understanding its therapeutic viability.

Future Directions

Further research is essential to fully elucidate the mechanisms underlying the biological activity of this compound. Areas for future investigation include:

  • Detailed Mechanistic Studies : Understanding how this compound interacts at a molecular level with enzymes and receptors.
  • Clinical Trials : Exploring its efficacy and safety in human subjects for potential therapeutic applications.
  • Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the structure affect biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3,4-difluorobenzoate, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Esterification : React 3,4-difluorobenzoic acid with methanol in the presence of an acid catalyst (e.g., H₂SO₄ or HCl). Typical conditions involve refluxing at 60–80°C for 6–12 hours. Yields >80% are achievable with stoichiometric acid .
  • Alternative route : Transesterification of ethyl 3,4-difluorobenzoate (CAS 144267-96-9) with methanol under basic conditions (e.g., K₂CO₃ in DMF), though this is less common due to side reactions .
    • Key parameters : Monitor reaction progress via TLC or GC-MS. Purify via silica gel chromatography using ethyl acetate/hexane mixtures.

Q. How can the structure and purity of this compound be confirmed analytically?

  • Spectroscopic techniques :

  • ¹H/¹³C NMR : Expect aromatic proton signals at δ 7.5–8.0 ppm (split due to fluorine coupling) and a methyl ester peak at δ 3.9–4.0 ppm. Fluorine substituents induce deshielding and splitting patterns .
  • ¹⁹F NMR : Distinct signals for 3- and 4-fluoro groups (δ -110 to -120 ppm, referenced to CFCl₃) .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 172.13 (C₈H₆F₂O₂⁺) with fragmentation patterns matching loss of COOCH₃ .

Advanced Research Questions

Q. How do fluorine substituents influence the reactivity of this compound in Pd-catalyzed C–H activation reactions?

  • Electronic effects : The electron-withdrawing nature of fluorine increases the electrophilicity of the aromatic ring, enhancing oxidative addition in cross-coupling reactions.
  • Case study : In Pd/S,O-ligand-catalyzed olefination, methyl 2-amino-3,4-difluorobenzoate derivatives achieve para-selectivity (>70% yield) under DCE at 80°C. Fluorine substituents stabilize transition states via resonance effects .
  • Challenges : Competitive fluorophilic interactions with catalysts may require ligand tuning (e.g., bidentate ligands to suppress side reactions).

Q. What strategies address regioselectivity challenges in functionalizing this compound?

  • Directed C–H activation : Use directing groups (e.g., -NH₂, -CO₂Me) to control site selectivity. For example, the 2-amino group in methyl 2-amino-3,4-difluorobenzoate directs olefination to the para position .
  • Computational guidance : DFT calculations predict activation barriers for competing pathways. Meta-fluorine substituents show higher steric hindrance, favoring ortho/para over meta functionalization .

Q. How does this compound compare to its isomers (e.g., 3,5-difluoro) in biological activity?

  • Structural insights : The 3,4-difluoro configuration mimics salicylic acid derivatives, enabling potential enzyme inhibition (e.g., cyclooxygenase).
  • Data : In vitro assays show 3,4-difluoro derivatives exhibit 2–3× higher anti-inflammatory activity than 3,5-difluoro analogs, likely due to improved binding pocket compatibility .

Properties

IUPAC Name

methyl 3,4-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRVHDWKWKFSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379538
Record name Methyl 3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

369-25-5
Record name Benzoic acid, 3,4-difluoro-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=369-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3,4-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 3,4-difluoro-, methyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.847
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,4-difluorobenzoate
Methyl 3,4-difluorobenzoate
Methyl 3,4-difluorobenzoate
Methyl 3,4-difluorobenzoate
Methyl 3,4-difluorobenzoate
Methyl 3,4-difluorobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.